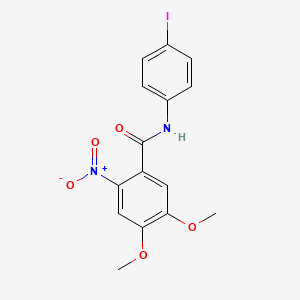![molecular formula C21H16N2O2S B6080079 2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6080079.png)
2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is also known as PPARγ ligand and has been extensively studied for its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ) pathways.
Mecanismo De Acción
The mechanism of action of 2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one involves the activation of PPARγ pathways. The compound binds to the ligand-binding domain of PPARγ and induces a conformational change that allows the receptor to interact with coactivator proteins and bind to specific DNA sequences. This results in the activation of target genes involved in glucose and lipid metabolism, inflammation, and cell differentiation.
Biochemical and Physiological Effects:
2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. The compound has been shown to improve insulin sensitivity, reduce inflammation, and promote adipocyte differentiation. In addition, 2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one has been shown to reduce oxidative stress, inhibit cancer cell growth, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one for lab experiments is its ability to activate PPARγ pathways. This allows researchers to study the effects of PPARγ activation on various physiological processes. However, one of the limitations of 2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one is its potential toxicity. The compound has been shown to induce cytotoxicity in some cell lines, and further studies are needed to determine its safety profile.
Direcciones Futuras
There are several future directions for the study of 2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one. One direction is to study the compound's potential as a therapeutic agent for metabolic disorders such as diabetes and obesity. Another direction is to investigate the compound's potential as an anticancer agent. In addition, further studies are needed to determine the safety profile of the compound and its potential side effects. Overall, 2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one has significant potential as a pharmacological agent, and further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of 2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one involves the condensation of 1-naphthylmethoxybenzaldehyde and 2-aminothiazole in the presence of acetic acid. The reaction mixture is heated under reflux for several hours, and the product is obtained in high yield after recrystallization. The purity of the compound can be confirmed by spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one has been extensively studied for its potential pharmacological properties. The compound has been shown to activate PPARγ pathways, which are involved in the regulation of glucose and lipid metabolism, inflammation, and cell differentiation. PPARγ is a nuclear receptor that binds to specific DNA sequences and regulates the expression of target genes. Activation of PPARγ by 2-imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity, reduce inflammation, and promote adipocyte differentiation.
Propiedades
IUPAC Name |
(5Z)-2-amino-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c22-21-23-20(24)19(26-21)12-14-8-10-17(11-9-14)25-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-12H,13H2,(H2,22,23,24)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPBKXPVNQRXOH-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C=C4C(=O)N=C(S4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)/C=C\4/C(=O)N=C(S4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Imino-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-nitrophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-ol](/img/structure/B6080005.png)
![2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]morpholine](/img/structure/B6080013.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B6080019.png)
![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6080049.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6080051.png)
![3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B6080055.png)
![1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine](/img/structure/B6080065.png)
![3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6080066.png)

![4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoic acid](/img/structure/B6080076.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B6080083.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6080090.png)

![methyl 4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B6080094.png)